![molecular formula C12H13ClO B2931369 [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287344-99-2](/img/structure/B2931369.png)
[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CPBM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CPBM belongs to the class of bicyclic compounds, which are known to possess unique structural and pharmacological properties. In
科学的研究の応用
[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been studied for its potential therapeutic applications in various fields. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been studied for its potential use in the treatment of addiction and substance abuse disorders.
作用機序
The exact mechanism of action of [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to have low toxicity and is well-tolerated in animal models. However, [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of research is to further explore the potential therapeutic applications of [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate the potential use of [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol in the treatment of addiction and substance abuse disorders. Additionally, further studies are needed to fully understand the mechanism of action of [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol and to identify potential drug targets for future drug development.
合成法
[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized by the reaction of 4-chlorobenzylidene cyclohexanone with cyclobutanone in the presence of sodium methoxide. The resulting product is then reduced with lithium aluminum hydride to yield [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. The synthesis method of [3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been optimized to improve the yield and purity of the compound.
特性
IUPAC Name |
[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-10-3-1-9(2-4-10)12-5-11(6-12,7-12)8-14/h1-4,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLADENKGVQWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=C(C=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 6-chloro-2-(2-((2-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2931286.png)
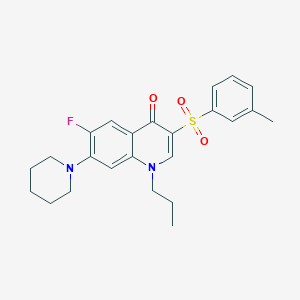

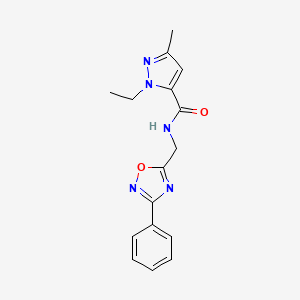
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B2931292.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2931293.png)
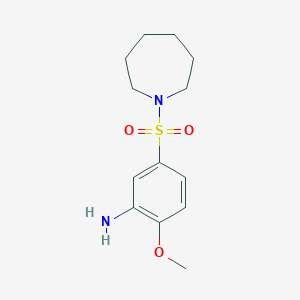
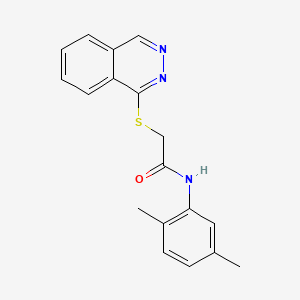
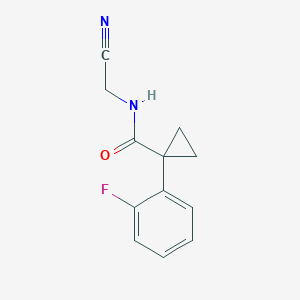
![4-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B2931300.png)
![3-(4-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2931302.png)
![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2931306.png)
![5-Methoxy-2-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2931307.png)
